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Compound Name:
yl)methanol

Cat. No.: B1606393

This guide provides a comprehensive technical overview of the molecular formula C12H120,
targeting researchers, scientists, and professionals in drug development. We will delve into the
structural diversity of its isomers, their physicochemical and spectroscopic properties, and
detailed methodologies for their synthesis and analysis. This document is designed to serve as
a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to the Molecular Formula C12H120: A
Landscape of Structural Diversity

The molecular formula C12H120, with a Degree of Unsaturation of seven, represents a vast
and diverse landscape of chemical structures. This high degree of unsaturation immediately
suggests the presence of multiple rings, double bonds, and triple bonds, with aromatic systems
being a prominent feature. The constitutional isomers of C12H120 encompass a wide range of
functional groups and structural motifs, leading to a broad spectrum of chemical and physical
properties.[1][2][3] This diversity makes C12H120 a fertile ground for chemical exploration,
with potential applications in medicinal chemistry, materials science, and organic synthesis.

The isomers can be broadly categorized into several classes, including, but not limited to:

o Naphthalene Derivatives: These isomers feature a naphthalene core, substituted with an
oxygen-containing functional group. Examples include naphthyl ethanols and ethoxy
naphthalenes.
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 Bicyclic Ketones: Structures such as tetralone derivatives, which contain a fused ring system
with a ketone functional group, are also prevalent.[4][5][6][7][8]

» Cyclic Ketones with Aromatic Substituents: Isomers like phenylcyclobutanone fall into this
category, combining a cyclic ketone with a phenyl group.

 Vinyl Ethers: Isomers containing a vinyl ether moiety attached to a larger aromatic system.

o Styryl Oxides: These are epoxides of styryl compounds, containing a three-membered
epoxide ring.

Understanding the properties and interrelationships of these isomers is crucial for their effective
utilization in research and development.

Key Isomers of C12H120: A Comparative Analysis

This section provides a detailed examination of representative isomers of C12H120, focusing
on their properties and structural characteristics.

Naphthyl Ethanols: Chiral Alcohols with Aromatic
Scaffolds

1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are important chiral alcohols. Their chirality,
arising from the stereocenter at the carbon bearing the hydroxyl group, makes them valuable
building blocks in asymmetric synthesis.[9][10][11][12]

Table 1: Physicochemical Properties of Naphthyl Ethanol Isomers
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Property 1-(1-Naphthyl)ethanol 2-(2-Naphthyl)ethanol
Molecular Formula C12H120 C12H120

Molar Mass 172.22 g/mol 172.22 g/mol
Appearance ;/i/;\]ite to pale yellow solid[] White powder[13]

] ] 63-65 °C (racemate)[12], 47- ] ]
Melting Point _ Not readily available
49 °C (S-enantiomer)[9]

Boiling Point 165 °C at 11 mmHg[9] 180-184 °C at 15 mmHg[13]
Density 1.113 g/cm3 (predicted)[9][10] Not readily available
N Sparingly soluble in water, Soluble in organic solvents.
Solubility ] ]
soluble in organic solvents. [14]

1517-72-2 (racemate)[12],
CAS Number . 1485-07-0[15]
15914-84-8 (S-enantiomer)[9]

Spectroscopic Data Insights:

The spectroscopic characterization of these isomers is crucial for their identification and quality
control.

e 1H NMR: The proton NMR spectra would show characteristic signals for the aromatic protons
of the naphthalene ring, a quartet for the methine proton (CH-OH), a doublet for the methyl
group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic
protons would differ between the 1- and 2-isomers due to the different substitution patterns.

e 13C NMR: The carbon NMR spectra would display distinct signals for the ten carbons of the
naphthalene ring, the methine carbon, and the methyl carbon. The chemical shifts would be
indicative of the specific isomer.

» IR Spectroscopy: The infrared spectra would be characterized by a broad absorption band in
the region of 3200-3600 cm~1 corresponding to the O-H stretching vibration of the alcohol.
Strong absorptions in the aromatic region (around 1600 cm~! and 1450-1500 cm~1) would
also be present.
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e Mass Spectrometry: The mass spectra would show a molecular ion peak at m/z = 172,
corresponding to the molecular weight of the compound.

Ethoxy Naphthalenes: Aromatic Ethers with Applications
in Fragrance and Synthesis

1-Ethoxynaphthalene and 2-Ethoxynaphthalene are aromatic ethers. 2-Ethoxynaphthalene,
also known as nerolin, is used in the fragrance industry for its orange blossom-like scent.[16]
[17] They also serve as intermediates in organic synthesis.[18][19]

Table 2: Physicochemical Properties of Ethoxy Naphthalene Isomers

Property 1-Ethoxynaphthalene 2-Ethoxynaphthalene
Molecular Formula C12H120 C12H120
Molar Mass 172.22 g/mol 172.22 g/mol
Clear yellow to brown ]
Appearance o White crystals
liquid[20]
Melting Point 5.5 °C[20] 37-38 °C[17]
Boiling Point 280.5 °C at 760 mmHg[20] Not readily available
Density 1.049 g/cm3[20] Not readily available
Refractive Index 1.604[20] Not readily available
- Insoluble in water, soluble in Insoluble in water, soluble in
Solubility i .
organic solvents. organic solvents.
CAS Number 5328-01-8[2][21] 93-18-5[16]

Spectroscopic Data Insights:

e 1H NMR: The proton NMR spectra of ethoxy naphthalenes would exhibit signals for the
aromatic protons of the naphthalene ring, a quartet for the methylene protons (-O-CHz-), and
a triplet for the methyl protons (-CHs). The integration and splitting patterns of these signals
would confirm the structure.
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e 13C NMR: The carbon NMR spectra would show signals for the ten aromatic carbons, the

methylene carbon, and the methyl carbon.

» IR Spectroscopy: The IR spectra would be dominated by strong C-O stretching vibrations in

the region of 1200-1250 cm~* and aromatic C-H and C=C stretching vibrations.

e Mass Spectrometry: The mass spectra would display a molecular ion peak at m/z = 172.

Bicyclic and Substituted Ketones: Structurally Diverse

Isomers

This class includes isomers like tetralone derivatives and 2-phenylcyclobutanone, which are

valuable intermediates in the synthesis of pharmaceuticals and other biologically active

molecules.[4][5][6][7][8][22][23]

Table 3: Physicochemical Properties of Bicyclic and Substituted Ketone Isomers

o-Tetralone (Parent

2-Phenylcyclobutanone

Property

Compound) (Parent Compound)
Molecular Formula C10H100 C10H100
Molar Mass 146.19 g/mol 146.19 g/mol
Appearance Colorless to pale yellow liquid Not readily available
Melting Point 5°C Not readily available
Boiling Point 128-130 °C at 11 mmHg Not readily available
Density 1.095 g/mL Not readily available
CAS Number 529-34-0 42436-86-2[24]

Note: Data for the parent compounds are provided for reference. C12H120 isomers would be

substituted derivatives of these structures.

Spectroscopic Data Insights:
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e 'H and 3C NMR: The NMR spectra of these ketones would be more complex, with signals
corresponding to both the aromatic and aliphatic portions of the molecules. The position of
the carbonyl group would significantly influence the chemical shifts of adjacent protons and
carbons.

e IR Spectroscopy: A strong characteristic absorption band for the C=0 stretching vibration of
the ketone would be observed in the region of 1680-1720 cm™2.

o Mass Spectrometry: The mass spectra would show the molecular ion peak and characteristic
fragmentation patterns related to the loss of small molecules like CO.

Experimental Protocols: Synthesis and Analysis

This section outlines detailed methodologies for the synthesis and characterization of
C12H120 isomers, providing a practical guide for laboratory work.

Synthesis of C12H120 Isomers

The synthesis of specific C12H120 isomers requires tailored synthetic strategies. Below are
representative protocols for the synthesis of an ethoxy naphthalene and a general approach for
cyclobutanone derivatives.

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin)

This protocol is based on the Williamson ether synthesis.[17]
Materials:

e 2-Naphthol (B-naphthol)

» Ethanol

o Concentrated Sulfuric Acid[18]

e Sodium Hydroxide

» Diethyl ether or other suitable organic solvent
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Procedure:
 In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.
e Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

o Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by
thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing water and diethyl ether.

o Extract the aqueous layer with diethyl ether.

» Combine the organic layers and wash with a dilute sodium hydroxide solution to remove any
unreacted 2-naphthol, followed by a wash with brine.

e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

« Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

e The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol)
or by column chromatography on silica gel.

Causality Behind Experimental Choices:
» Sulfuric Acid: Acts as a catalyst to facilitate the etherification reaction.

o Reflux: Provides the necessary energy to overcome the activation barrier of the reaction and
drive it to completion.

o Aqueous Workup: The washing steps are crucial for removing impurities, such as unreacted
starting materials and the acid catalyst.

 Purification: Recrystallization or chromatography is essential to obtain a pure product, which
is critical for subsequent applications and accurate characterization.
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Protocol 2: General Synthesis of 2-Substituted Cyclobutanones

This protocol outlines a general strategy for the synthesis of 2-substituted cyclobutanones,

which can be adapted for the synthesis of C12H120 isomers like 2-phenylcyclobutanone.[22]
[23]

Materials:

Cyclobutanone

Isopropylamine

Titanium(lV) chloride

Lithium diisopropylamide (LDA)

Appropriate alkyl or aryl halide (e.g., benzyl bromide for 2-phenylcyclobutanone)
Tetrahydrofuran (THF), anhydrous

Aqueous oxalic acid

Procedure:

Imine Formation: React cyclobutanone with isopropylamine in the presence of titanium(I1V)
chloride in an inert solvent like diethyl ether to form N-(cyclobutylidene)isopropylamine.

Deprotonation and Alkylation: Cool the imine solution in anhydrous THF to -78 °C and add a
solution of LDA to deprotonate the a-carbon, forming a 1-azaallylic anion.

Slowly add the desired alkyl or aryl halide to the anion solution and allow the reaction to
proceed.

Hydrolysis: Quench the reaction and hydrolyze the resulting N-(2-substituted-1-
cyclobutylidene)isopropylamine with agueous oxalic acid under reflux to yield the 2-
substituted cyclobutanone.

Purification: The crude product is then purified by column chromatography.
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Causality Behind Experimental Choices:

Imine Formation: The imine is formed to activate the a-position for deprotonation, as the
imine is more readily deprotonated than the ketone itself.

e LDA: A strong, non-nucleophilic base is required to deprotonate the imine without competing
nucleophilic attack.

e Low Temperature: The reaction is carried out at low temperatures to control the reactivity of
the organolithium reagent and prevent side reactions.

o Acidic Hydrolysis: The imine is hydrolyzed back to the ketone under acidic conditions.

Analytical Workflow for C12H120 Isomers

A systematic analytical workflow is essential for the unambiguous identification and purity
assessment of synthesized C12H120 isomers.

Workflow Diagram:

Caption: Analytical workflow for the characterization and purity assessment of C12H120
iIsomers.

Step-by-Step Analytical Protocol:

« Purification: The synthesized crude product must first be purified using appropriate
techniques such as column chromatography, preparative HPLC, or recrystallization to
remove unreacted starting materials, byproducts, and other impurities.

o High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The purity
of the isolated isomer is determined using HPLC or GC. A single, sharp peak is indicative of
a pure compound. The retention time is a characteristic property of the compound under
specific chromatographic conditions.

e Melting Point Analysis: For solid compounds, the melting point is a crucial indicator of purity.
A sharp melting point range close to the literature value suggests a high degree of purity.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 'H NMR: Provides information about the number of different types of protons and their
chemical environments.

o 183C NMR: Determines the number of different types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and
carbons, allowing for the complete assignment of the molecular structure.

e Mass Spectrometry (MS):

o Electron lonization (El) or Electrospray lonization (ESI): Determines the molecular weight
of the compound by identifying the molecular ion peak.

o High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular
ion, which can be used to confirm the molecular formula.

« Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on
their characteristic vibrational frequencies (e.g., O-H stretch for alcohols, C=0 stretch for
ketones, C-O stretch for ethers).

o Elemental Analysis: Provides the percentage composition of each element (C, H, O) in the
compound, which can be used to verify the empirical and molecular formulas.

Structural Diversity and Isomeric Relationships

The structural diversity of C12H120 isomers can be visualized to better understand their
relationships.

Isomer Classification Diagram:

C12H120
(Degree of Unsaturation = 7)

/ Ketone&‘
. Substituted Cyclobutanones
(e.g., 2-Phenylcyclobutanone)

Other I%m‘ers

Naphthafene Derivatives
Naphthyl Ethanols Ethoxy Naphthalenes
(e.g., 1-(1-Naphthyl)ethanol) (e.g., 2-Ethoxynaphthalene)
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Click to download full resolution via product page
Caption: Classification of major isomeric groups for the molecular formula C12H120.

This diagram illustrates the broad classes of isomers that can exist for C12H120, highlighting
the significant structural variation possible from a single molecular formula. This diversity
underscores the importance of rigorous analytical techniques for the definitive identification of a
specific isomer.

Conclusion

The molecular formula C12H120 represents a rich and diverse area of organic chemistry. The
isomers of C12H120 exhibit a wide range of structural features and, consequently, a broad
spectrum of physicochemical properties and potential applications. This guide has provided a
detailed overview of key isomers, including their properties, synthesis, and analysis. The
experimental protocols and analytical workflows presented herein are intended to serve as a
valuable resource for researchers and scientists working with these compounds. A thorough
understanding of the principles and techniques outlined in this guide is essential for the
successful synthesis, characterization, and application of C12H120 isomers in various
scientific disciplines, particularly in the realm of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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